![molecular formula C17H11Cl2NO2 B2611307 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone CAS No. 331462-36-3](/img/structure/B2611307.png)
2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone
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Overview
Description
2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone is a synthetic compound with various biological properties. It has a molecular formula of C17H11Cl2NO2 and a molecular weight of 332.18 .
Synthesis Analysis
The synthesis of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone involves the reaction of 4-chloro-benzylamine with 2,3-dichloro-1,4-naphthoquinone . The product is a bright-red solid with a melting point of 162–163 °C .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone consists of a naphthoquinone core with a chlorobenzylamino group attached . The naphthoquinone core is characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring .Chemical Reactions Analysis
Naphthoquinones, including 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone, are known for their redox and acid-base properties . They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis
2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone is a bright-red solid with a molecular weight of 332.18 . It has a melting point of 162–163 °C .Scientific Research Applications
Antimicrobial and Antifungal Properties
- 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone derivatives exhibit significant antimicrobial and fungicidal activities. For instance, aminopyrazole derivatives of naphthoquinone displayed high activity against the Candida tenuis test culture, indicating their potential in antimicrobial applications (Polish et al., 2019).
Anticancer Activity
- Some derivatives of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone have been found to possess substantial anticancer activities. For example, certain novel substituted amino analogues of 1,4-naphthoquinone showed potent biological activity, suggesting their potential in cancer therapeutics (Sanjay et al., 2022).
Electrochemical Applications
- The compound and its derivatives have been used as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide, indicating their utility in electrochemical applications (Calabrese et al., 1983).
Optical and Nonlinear Optical Properties
- Derivatives of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone have shown promise in electro-optic and nonlinear optical applications due to their enhanced non-linear response and asymmetric polarizability (Dar et al., 2020).
Molecular Structure Analysis
- Studies on the molecular structures of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone derivatives have contributed to a deeper understanding of intramolecular hydrogen bonding and molecular associations, which are crucial in various chemical and pharmaceutical processes (Alnabari & Bittner, 2001).
Fluorescence and Redox Properties
- These derivatives have been studied for their fluorescence and redox properties, offering insights into their potential for use in fluorescence-based applications and redox chemistry (Verma & Singh, 2015).
Antibacterial Activity
- The compounds have shown promising results in antibacterial studies, offering potential avenues for the development of new antibacterial agents (Choudhari et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone is the enzyme glycogen synthase kinase 3 (GSK-3) found in Leishmania . GSK-3 is a protein kinase involved in a wide range of processes in the life cycle of Leishmania .
Mode of Action
2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone interacts with GSK-3 by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the Leishmania’s life cycle .
Biochemical Pathways
The inhibition of GSK-3 by 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone affects various biochemical pathways in Leishmania . These pathways are crucial for the survival and proliferation of the parasite. The disruption of these pathways leads to the death of the parasite .
Result of Action
The result of the action of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone is the death of Leishmania . By inhibiting GSK-3, the compound disrupts essential biochemical pathways, leading to the death of the parasite .
Future Directions
Naphthoquinone derivatives, including 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone, have shown promising biological activities, including antimicrobial and antitumoral effects . Future research could focus on optimizing these compounds and further exploring their potential as therapeutic agents .
properties
IUPAC Name |
2-chloro-3-[(4-chlorophenyl)methylamino]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c18-11-7-5-10(6-8-11)9-20-15-14(19)16(21)12-3-1-2-4-13(12)17(15)22/h1-8,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOPQDOEULZIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone |
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